Roxindole hydrochloride

概要

説明

EMD 38362は、ロキンドール塩酸塩としても知られており、ドーパミンオートレセプターにおいて強力なアゴニストとして作用する化合物です。低ナノモル濃度でD2様サブタイプに高い親和性を示します。

準備方法

合成経路および反応条件

EMD 38362の合成には、インドリルブチルアミン誘導体の調製が含まれます。このプロセスには、通常、以下の手順が含まれます。

インドール環の形成: インドール環は、フィッシャーインドール合成反応によって合成されます。

アルキル化: 次に、インドール誘導体をアルキル化して、ブチルアミン側鎖を導入します。

工業生産方法

EMD 38362の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために設計されており、連続フロー化学や自動合成などの高度な技術がしばしば採用され、一貫性と効率が確保されています .

化学反応の分析

Succinic Anhydride Route

A key method described in PubMed involves the reaction of 5-methoxyindolylmagnesium bromide with succinic anhydride . This step bypasses the traditional Fischer indole synthesis, streamlining the process:

-

Reagents : Succinic anhydride, 5-methoxyindolylmagnesium bromide.

-

Conditions : Grignard reaction conditions.

-

Outcome : Direct formation of the indolylbutyric acid derivative, which is then converted to roxindole via further steps.

Gamma-Butyrolactone Reaction

Another method employs gamma-butyrolactone and 5-methoxyindole under phase-transfer catalysis:

-

Reagents : Gamma-butyrolactone, 5-methoxyindole, phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Conditions : Mild heating, aqueous-alcoholic medium.

-

Outcome : Formation of an indolylbutyric acid intermediate, which is subsequently functionalized to roxindole.

Formation of Roxindole Hydrochloride

The hydrochloride salt is formed by protonating the hydroxyl group of roxindole:

This step introduces the chloride counterion, enhancing solubility and stability .

Succinic Anhydride Route

text5-methoxyindolylmagnesium bromide → (addition with succinic anhydride) → Intermediate → Roxindole

Gamma-Butyrolactone Route

text5-methoxyindole + gamma-butyrolactone → (phase-transfer catalysis) → Intermediate → Roxindole

Mechanistic Insights

The synthesis leverages Grignard addition and phase-transfer catalysis , enabling efficient carbon-carbon bond formation. For example, in the succinic anhydride route, the indole’s nucleophilic magnesium bromide reacts with the electrophilic carbonyl of succinic anhydride, forming a key intermediate .

Chemical Stability and Purity

Analytical Data

| Property | Value/Determination Method |

|---|---|

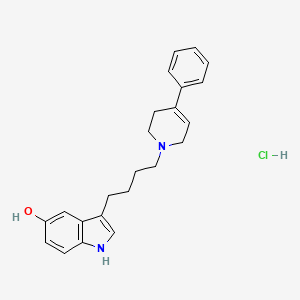

| IUPAC Name | 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol hydrochloride |

| SMILES | Cl.O=C(C=C4)=CC1=C4NC=C1CCCCN2CCC(C3=CC=CC=C3)=CC2.Cl |

| InChIKey | ZCEPVNSWLLJECX-UHFFFAOYSA-N |

Biological Relevance

While the focus is on chemical reactions, this compound’s biological activity (e.g., dopamine D₂ autoreceptor agonism, serotonin 5-HT₁A receptor affinity) underscores its therapeutic potential .

科学的研究の応用

Pharmacological Profile

Roxindole hydrochloride is characterized as a dopamine D2 autoreceptor agonist with significant serotonergic activity . It primarily interacts with several neurotransmitter systems, which underpins its potential therapeutic applications:

- Dopamine Receptors : High affinity for D2-like receptors (D2, D3, D4).

- Serotonin Receptors : Notably interacts with 5-HT1A and exhibits 5-HT uptake inhibition.

This dual action allows Roxindole to modulate both dopaminergic and serotonergic pathways, making it a candidate for treating various psychiatric conditions, including depression and anxiety disorders .

Therapeutic Applications

This compound has been investigated for several clinical applications:

- Major Depressive Disorder (MDD) : Clinical trials have shown that Roxindole can lead to rapid antidepressant effects. In one study involving 12 patients with MDD, 67% experienced significant reductions in depression scores within two weeks of treatment .

- Anxiety Disorders : Its anxiolytic properties have been noted, attributed to its serotonergic effects which help in mood regulation .

- Schizophrenia : Although initially developed for this condition, its efficacy was found to be modest. However, it showed some benefits in patients with predominantly negative symptoms of schizophrenia .

- Parkinson's Disease and Prolactinoma : Due to its dopaminergic activity, Roxindole has been explored as a treatment option for Parkinson's disease and prolactinoma, although further research is needed to establish its effectiveness in these areas .

Case Studies

Several clinical studies have highlighted the efficacy of Roxindole in treating psychiatric conditions:

- Depression Study :

- Schizophrenia Study :

作用機序

EMD 38362は、ドーパミンオートレセプターにおけるアゴニストとして作用することで効果を発揮します。ドーパミン受容体のD2様サブタイプに結合し、ドーパミン放出の抑制につながります。このメカニズムは、統合失調症など、ドーパミン調節が乱れている状態に特に有用です。 この化合物は、セロトニン受容体にも親和性を持ち、抗うつ効果に貢献しています .

類似化合物との比較

類似化合物

BHT 920: 同様のシナプス前活動を持つ、もう1つのドーパミンアゴニストです。

アポモルフィン: パーキンソン病の治療に使用される、よく知られたドーパミンアゴニストです。

EMD 38362の独自性

EMD 38362は、ドーパミンオートレセプターに対する高い選択性と効力によってユニークです。 他のドーパミンアゴニストとは異なり、シナプス後活動は最小限であり、有意な副作用なしにシナプス前ドーパミン調節を標的とするのに特に役立ちます .

生物活性

Roxindole hydrochloride, also known as EMD-49980, is a compound that exhibits significant dopaminergic and serotonergic activity. Originally developed for the treatment of schizophrenia, it has shown potential in treating other conditions such as major depressive disorder, Parkinson's disease, and prolactinoma. This article delves into the biological activities of this compound, highlighting its pharmacological profile, clinical findings, and relevant research studies.

Pharmacological Profile

Roxindole functions primarily as a dopamine D2 autoreceptor agonist , with additional affinities for D3, D4, and 5-HT1 receptors. The compound inhibits serotonin (5-HT) uptake and acts as an agonist at 5-HT1A receptors. Its pharmacological properties can be summarized in the following table:

| Receptor | Affinity (pKi) |

|---|---|

| D2 | 8.55 |

| D3 | 8.93 |

| D4 | 8.23 |

| 5-HT1A | 9.42 |

| 5-HT1B | 6.00 |

| 5-HT1D | 7.05 |

Roxindole's bioavailability is approximately 5% , attributed to extensive first-pass metabolism. However, it effectively crosses the blood-brain barrier, with brain concentrations significantly exceeding plasma levels during distribution studies .

Antidepressant Effects

Roxindole has demonstrated rapid antidepressant effects in clinical settings. In an open-label trial involving patients with major depressive episodes, 12 individuals received a daily dose of 15 mg for four weeks. The results indicated that 66% of participants experienced a reduction of at least 50% in their Hamilton Depression Rating Scale (HAMD-17) scores within two weeks . Notably, four patients achieved near-complete remission within the first week.

Antipsychotic Activity

While initially aimed at treating schizophrenia, Roxindole's efficacy as an antipsychotic was modest. In trials with schizophrenic patients exhibiting predominantly negative symptoms, a significant reduction (about 20% ) in total scores on the Scale for the Assessment of Negative Symptoms was observed . However, no notable effects were recorded in patients with predominantly positive symptoms.

Roxindole's biological activity is attributed to its complex interaction with various neurotransmitter systems:

- Dopamine System : As a selective agonist of presynaptic dopamine receptors, Roxindole modulates dopaminergic transmission without inducing typical side effects associated with other antipsychotics .

- Serotonin System : The compound exhibits both inhibitory effects on serotonin uptake and agonistic actions at serotonin receptors, contributing to its antidepressant properties .

Case Studies

Several case studies have highlighted Roxindole's potential in treating mood disorders:

- Case Study on Depression : A study involving eight patients showed significant improvement in depressive symptoms after two weeks of treatment with Roxindole, emphasizing its rapid onset of action .

- Schizophrenia Treatment : In a trial involving twenty patients with schizophrenia, those with negative symptoms showed moderate improvement when treated with Roxindole compared to traditional antipsychotics .

特性

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEPVNSWLLJECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042605 | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108050-82-4 | |

| Record name | Roxindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。